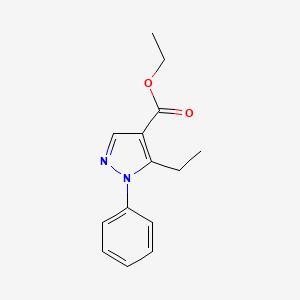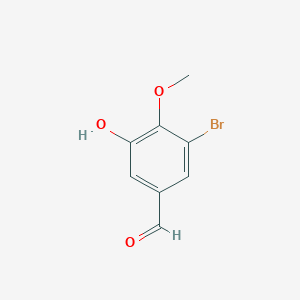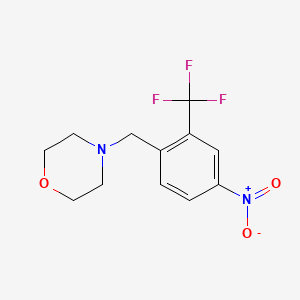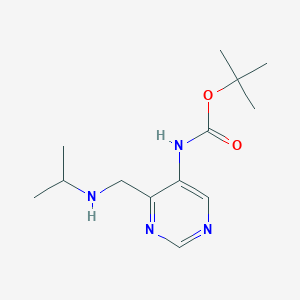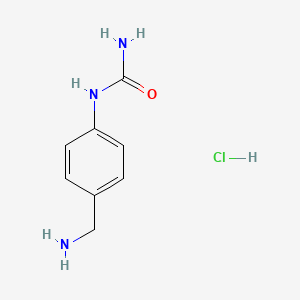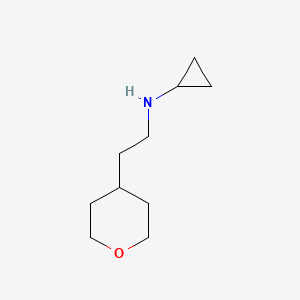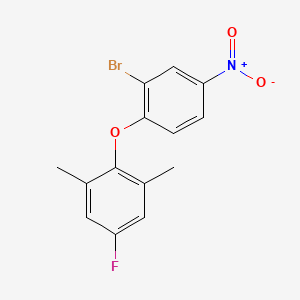
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene is a complex organic compound characterized by the presence of bromine, nitro, and fluoro substituents on a phenoxy and dimethylbenzene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the bromination of 4-nitrophenol to obtain 2-bromo-4-nitrophenol . This intermediate is then reacted with 5-fluoro-1,3-dimethylbenzene under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
化学反应分析
Types of Reactions
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Reduction Reactions: Hydrogen gas with palladium on carbon or other metal catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group would yield a hydroxy derivative.
Reduction Reactions: Reduction of the nitro group results in the formation of an amine derivative.
科学研究应用
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the fluoro group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
相似化合物的比较
Similar Compounds
2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the fluoro and dimethylbenzene components.
4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a similar phenoxy structure but with a tetrahydro-2H-pyran ring instead of the dimethylbenzene.
Uniqueness
2-(2-Bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
属性
分子式 |
C14H11BrFNO3 |
|---|---|
分子量 |
340.14 g/mol |
IUPAC 名称 |
2-(2-bromo-4-nitrophenoxy)-5-fluoro-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H11BrFNO3/c1-8-5-10(16)6-9(2)14(8)20-13-4-3-11(17(18)19)7-12(13)15/h3-7H,1-2H3 |
InChI 键 |
KVLQGYXERPFAPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Br)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


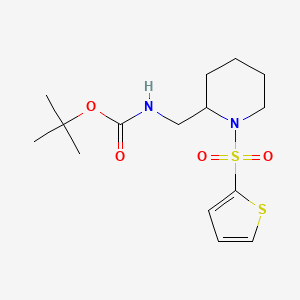
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
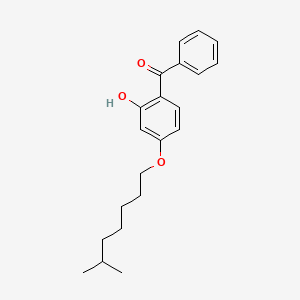
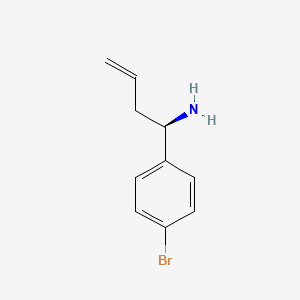
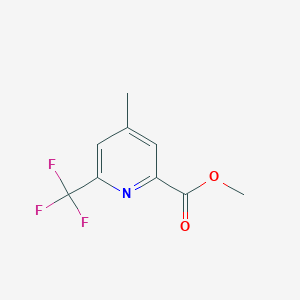
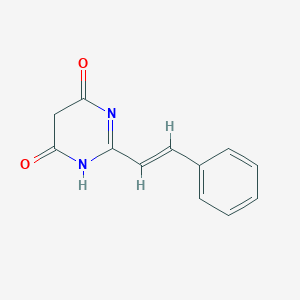
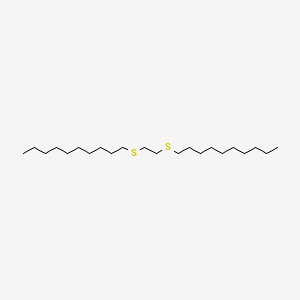
![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)
